molecular formula C26H32N4O B3726791 5-(Diethylamino)-2-(((4-(1-naphthylmethyl)-1-piperazinyl)imino)methyl)phenol

5-(Diethylamino)-2-(((4-(1-naphthylmethyl)-1-piperazinyl)imino)methyl)phenol

Cat. No.: B3726791
M. Wt: 416.6 g/mol
InChI Key: QVTXXDKOBLBANO-ZXVVBBHZSA-N
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Description

5-(Diethylamino)-2-(((4-(1-naphthylmethyl)-1-piperazinyl)imino)methyl)phenol is a complex organic compound with a unique structure that combines a phenol group, a diethylamino group, and a naphthylmethyl-piperazinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Diethylamino)-2-(((4-(1-naphthylmethyl)-1-piperazinyl)imino)methyl)phenol typically involves multiple steps, starting with the preparation of the individual components. The diethylamino group is introduced through a reaction with diethylamine, while the naphthylmethyl-piperazinyl moiety is synthesized separately. These components are then combined through a series of condensation reactions, often using catalysts and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, such as temperature, pressure, and pH, to maximize efficiency and minimize waste. Purification steps, including crystallization and chromatography, are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

5-(Diethylamino)-2-(((4-(1-naphthylmethyl)-1-piperazinyl)imino)methyl)phenol undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the phenol group, potentially forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenol and diethylamino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce secondary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

5-(Diethylamino)-2-(((4-(1-naphthylmethyl)-1-piperazinyl)imino)methyl)phenol has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are of interest for understanding cellular processes and developing new biochemical assays.

    Industry: Used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-(Diethylamino)-2-(((4-(1-naphthylmethyl)-1-piperazinyl)imino)methyl)phenol involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can trigger various cellular pathways, leading to the desired biological effects. Detailed studies on its binding affinity and specificity are crucial for understanding its full potential.

Comparison with Similar Compounds

Similar Compounds

    1-Naphthylmethylamine: Shares the naphthylmethyl group but lacks the diethylamino and phenol groups.

    N-Methyl-1-naphthylamine: Similar naphthyl structure but different functional groups.

    4-{[(5-{[(E)-(4-hydroxyphenyl)methylidene]amino}-1-naphthyl)imino]methyl}phenol: Similar phenol and naphthyl groups but different substituents.

Uniqueness

5-(Diethylamino)-2-(((4-(1-naphthylmethyl)-1-piperazinyl)imino)methyl)phenol is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-(diethylamino)-2-[(E)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]iminomethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O/c1-3-29(4-2)24-13-12-22(26(31)18-24)19-27-30-16-14-28(15-17-30)20-23-10-7-9-21-8-5-6-11-25(21)23/h5-13,18-19,31H,3-4,14-17,20H2,1-2H3/b27-19+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVTXXDKOBLBANO-ZXVVBBHZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=NN2CCN(CC2)CC3=CC=CC4=CC=CC=C43)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC(=C(C=C1)/C=N/N2CCN(CC2)CC3=CC=CC4=CC=CC=C43)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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